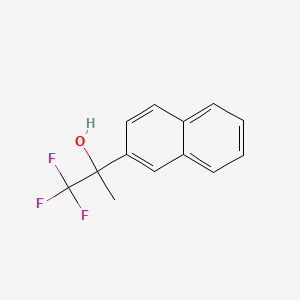
alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% (abbreviated as AMTFMN) is a compound that has been extensively studied for its unique properties and applications in a variety of scientific fields. This compound is a colorless solid, with a melting point of about 70 °C and a vapor pressure of 0.5 mmHg. It is a non-flammable, non-toxic and non-volatile compound. AMTFMN has a wide range of applications in chemistry, biochemistry, and medicine due to its unique properties.
Mécanisme D'action
The mechanism of action of alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% is not yet fully understood. However, it is believed that the compound acts on the cell membrane by binding to and activating receptors. This binding induces a number of biochemical and physiological responses, including the release of hormones and other cellular messengers, as well as the activation of enzymes and proteins.
Biochemical and Physiological Effects
alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins. Additionally, it has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure and the relaxation of blood vessels. Additionally, alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has a number of advantages for use in laboratory experiments. It is a non-toxic, non-flammable, and non-volatile compound, making it safe to use in laboratory settings. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%. One area of research is the development of new drugs based on the mechanism of action of the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to improve the solubility of the compound in water, which would make it more useful in laboratory experiments. Finally, research could be done to explore the potential applications of alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% in other scientific fields, such as materials science and nanotechnology.
Méthodes De Synthèse
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% is synthesized using a two-step process. The first step involves the reaction of 2-naphthaldehyde and trifluoroacetic acid to form a trifluoroacetyl derivative of 2-naphthaldehyde. This intermediate is then reacted with methanol in the presence of a base such as sodium hydroxide, to form alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%.
Applications De Recherche Scientifique
Alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98% has been used in various scientific research applications, including studies on the mechanism of action of drugs, biochemical and physiological effects, and the development of new drugs. It has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, it has been used in the study of the structure and properties of proteins, lipids, and carbohydrates.
Propriétés
IUPAC Name |
1,1,1-trifluoro-2-naphthalen-2-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O/c1-12(17,13(14,15)16)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPNTBEWITGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

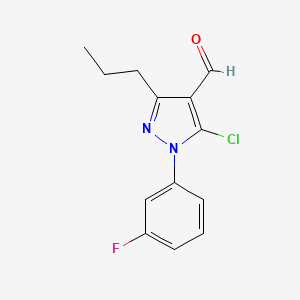

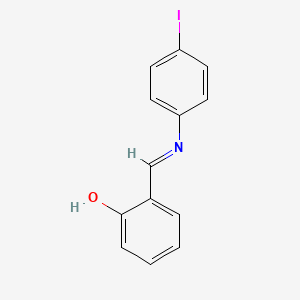
![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)
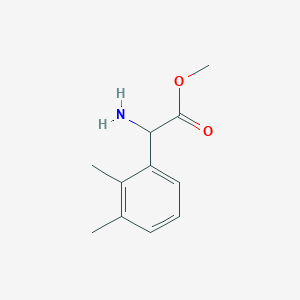
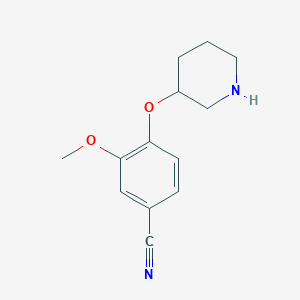
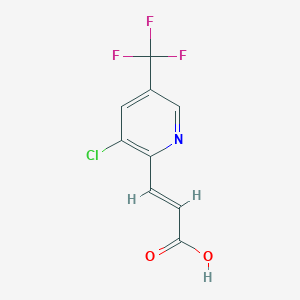

![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)




